Home > Products > Screening Compounds P70766 > KRAS G12D inhibitor 15
KRAS G12D inhibitor 15 -

KRAS G12D inhibitor 15

Catalog Number: EVT-12546788
CAS Number:
Molecular Formula: C53H71F2N7O5
Molecular Weight: 924.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 15 is a promising compound designed to target the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation is associated with aggressive tumor behavior and poor patient prognosis. The development of selective inhibitors for KRAS G12D has gained significant attention due to the mutation's role in approximately 45% of pancreatic cancer cases, highlighting the urgent need for effective therapeutic strategies .

Source and Classification

KRAS G12D inhibitor 15 falls under the category of small-molecule inhibitors specifically targeting mutated forms of the KRAS protein. It was developed through structure-based drug design methodologies that aim to selectively inhibit the oncogenic activity associated with the G12D mutation. The compound's design is based on its ability to bind to the mutant protein and interfere with its signaling pathways, thereby exhibiting potential anti-cancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12D inhibitor 15 involves several key steps, primarily focusing on optimizing the chemical structure to enhance binding affinity and selectivity. The synthetic pathway typically begins with a pyrido[4,3-d]pyrimidine scaffold, which serves as the core structure. The synthesis process includes:

  1. Formation of the Core Structure: The initial step involves synthesizing the pyrido[4,3-d]pyrimidine framework through condensation reactions.
  2. Substituent Modifications: Various substituents are introduced to enhance interactions with specific residues in the KRAS G12D protein, particularly focusing on forming salt bridges with Asp12 and Gly60.
  3. Optimization of Binding Affinity: Structural modifications are made based on structure-activity relationship studies to improve potency and selectivity against KRAS G12D compared to wild-type KRAS.

The final compound is characterized by high binding affinity (with a dissociation constant KDK_D of 0.8 nM) and significant selectivity over wild-type KRAS, demonstrating over 200-fold selectivity .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12D inhibitor 15 reveals a complex arrangement designed for optimal interaction with the target protein. Key structural features include:

  • Pyrido[4,3-d]pyrimidine Core: This scaffold provides a rigid framework conducive to binding.
  • Bicyclic Amino Substituents: These groups facilitate strong electrostatic interactions with the Asp12 residue of KRAS G12D.
  • Hydrophobic Pockets: The compound occupies hydrophobic regions within the KRAS protein, enhancing binding stability.

Crystallographic studies have confirmed that inhibitor 15 forms critical interactions within the switch-II pocket of KRAS G12D, stabilizing its conformation necessary for effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing KRAS G12D inhibitor 15 primarily focus on:

  • Nucleophilic Substitution: Essential for introducing functional groups that enhance binding capabilities.
  • Condensation Reactions: These reactions are crucial for forming the core scaffold and modifying it to achieve desired properties.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.

The successful synthesis relies on optimizing reaction conditions to yield high-purity products suitable for biological testing .

Mechanism of Action

Process and Data

KRAS G12D inhibitor 15 functions by selectively binding to the mutant KRAS protein, thereby disrupting its normal signaling pathways. The mechanism can be summarized as follows:

  1. Binding Affinity: The compound binds tightly to the switch-II pocket of KRAS G12D, forming a stable complex that inhibits its activity.
  2. Disruption of GDP/GTP Exchange: By occupying this pocket, inhibitor 15 prevents nucleotide exchange, effectively locking KRAS in an inactive state.
  3. Downstream Signaling Inhibition: This inhibition leads to reduced activation of downstream signaling pathways involved in cell proliferation and survival.

In vitro studies have demonstrated that inhibitor 15 significantly reduces phosphorylated extracellular signal-regulated kinase levels in cancer cell lines harboring the KRAS G12D mutation, indicating effective pathway blockade .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of KRAS G12D inhibitor 15 are critical for its functionality:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and moderately soluble in aqueous solutions, facilitating biological assays.
  • Stability: Exhibits stability under physiological conditions, making it suitable for in vivo applications.

These properties contribute to its potential as an effective therapeutic agent against cancers driven by the KRAS G12D mutation .

Applications

Scientific Uses

KRAS G12D inhibitor 15 holds significant promise in cancer research and therapy:

  • Targeted Cancer Therapy: Its primary application is as a targeted therapy for cancers associated with the KRAS G12D mutation, particularly pancreatic cancer.
  • Research Tool: It serves as a valuable tool for studying KRAS signaling pathways and understanding resistance mechanisms in cancer cells.
  • Combination Therapies: Potential use in combination with other therapeutic agents to enhance efficacy against resistant tumor types.

Ongoing clinical trials aim to evaluate its safety and efficacy in patients with KRAS G12D-mutated tumors, representing a critical step towards novel treatment options for these challenging cancers .

Properties

Product Name

KRAS G12D inhibitor 15

IUPAC Name

[(3R,8R)-8-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-5-methoxypyrido[4,3-d]pyrimidin-2-yl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-3-yl]methyl N-hexadecyl-N-methylcarbamate

Molecular Formula

C53H71F2N7O5

Molecular Weight

924.2 g/mol

InChI

InChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1

InChI Key

JEMAATHHHQXSOT-WNBQDOJDSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCN(C)C(=O)OC[C@H]1CC[C@@]2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.